APDye 488 Picolyl Azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

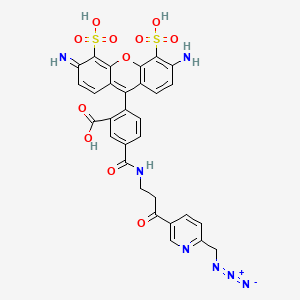

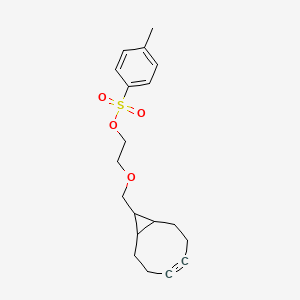

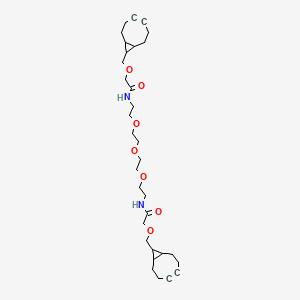

APDye 488 Picolyl Azide is an advanced fluorescent probe used in click chemistry. It incorporates a copper-chelating motif to enhance the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This compound is structurally identical to Alexa Fluor 488 and is known for its high sensitivity and reduced cell toxicity, making it valuable for detecting low-abundance targets and imaging living systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of APDye 488 Picolyl Azide involves the incorporation of a picolyl group into the azide structure. The copper-chelating motif is introduced to increase the effective concentration of copper (I) at the reaction site, thereby boosting the efficiency of the CuAAC reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The compound is synthesized as an orange solid and is soluble in solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and water .

Análisis De Reacciones Químicas

Types of Reactions

APDye 488 Picolyl Azide primarily undergoes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and biocompatible, allowing for the rapid and specific labeling of biomolecules .

Common Reagents and Conditions

The CuAAC reaction involving this compound typically requires a copper (I) catalyst, which can be generated in situ from copper (II) sulfate and a reducing agent such as sodium ascorbate. The reaction is usually carried out in aqueous or mixed aqueous-organic solvents at room temperature .

Major Products

The major product of the CuAAC reaction with this compound is a stable triazole linkage between the azide and alkyne groups. This product is highly fluorescent and can be used for various imaging and detection applications .

Aplicaciones Científicas De Investigación

APDye 488 Picolyl Azide has a wide range of applications in scientific research:

Chemistry: Used in click chemistry for the rapid and specific labeling of molecules.

Biology: Employed in the detection and imaging of biomolecules, including proteins, nucleic acids, and lipids.

Medicine: Utilized in diagnostic assays and imaging techniques to study cellular processes and disease mechanisms.

Industry: Applied in the development of fluorescent probes and sensors for various analytical applications

Mecanismo De Acción

The mechanism of action of APDye 488 Picolyl Azide involves the formation of a copper-azide complex that reacts with alkynes to form a stable triazole linkage. The copper-chelating motif in the picolyl group enhances the local concentration of copper (I), thereby increasing the efficiency and biocompatibility of the CuAAC reaction. This mechanism allows for the rapid and specific labeling of biomolecules with minimal toxicity .

Comparación Con Compuestos Similares

APDye 488 Picolyl Azide is structurally identical to Alexa Fluor 488 and shares similar absorption and emission spectra with other fluorescent dyes such as DyLight 488, CF 488A, and Atto 488. the incorporation of the picolyl group and copper-chelating motif makes this compound unique in its high sensitivity and reduced cell toxicity .

List of Similar Compounds

- Alexa Fluor 488

- DyLight 488

- CF 488A

- Atto 488

Propiedades

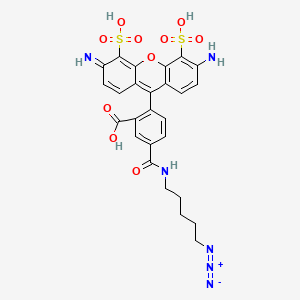

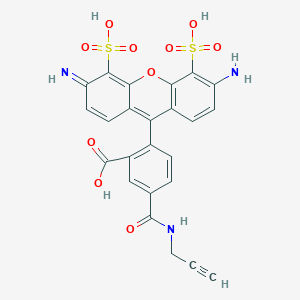

IUPAC Name |

2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-[[3-[6-(azidomethyl)pyridin-3-yl]-3-oxopropyl]carbamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H23N7O11S2/c31-21-7-5-18-24(19-6-8-22(32)28(50(45,46)47)26(19)48-25(18)27(21)49(42,43)44)17-4-2-14(11-20(17)30(40)41)29(39)34-10-9-23(38)15-1-3-16(35-12-15)13-36-37-33/h1-8,11-12,31H,9-10,13,32H2,(H,34,39)(H,40,41)(H,42,43,44)(H,45,46,47) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTAQGUIISHKSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCCC(=O)C2=CN=C(C=C2)CN=[N+]=[N-])C(=O)O)C3=C4C=CC(=N)C(=C4OC5=C3C=CC(=C5S(=O)(=O)O)N)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H23N7O11S2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.7 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Amino-6-imino-4,5-disulfoxanthen-9-yl)-5-[4-(2,5-dioxopyrrol-1-yl)butylcarbamoyl]benzoic acid](/img/structure/B8116038.png)

![3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoic acid](/img/structure/B8116063.png)

![3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid](/img/structure/B8116067.png)